![molecular formula C16H11ClN4O2 B2698382 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902964-20-9](/img/structure/B2698382.png)

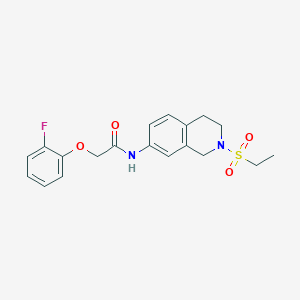

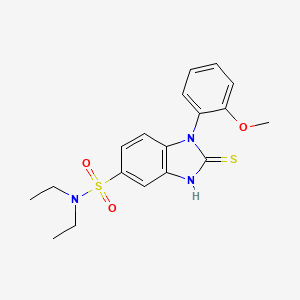

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photokinetics of Pyrimidinones

Pyrimidinones are integral to understanding the photophysical and photochemical behaviors of DNA lesions, specifically the (6-4) photolesions formed from pyrimidine bases. Research demonstrates that the solvent significantly impacts the S1 lifetime of pyrimidinones, affecting internal conversion (IC) and intersystem crossing (ISC) rates. These findings could be relevant in studying DNA repair mechanisms and designing compounds that interact with DNA photoproducts for therapeutic purposes (Ryseck et al., 2013).

Reactions of Benzyl Ketones with Formamide or Acetamide

The reactivity of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide has been explored, leading to the formation of enamines and 4-aminopyrimidines. This research outlines synthetic routes that could be applied in the synthesis of novel pyrimidine-based compounds with potential pharmacological properties (Hirota et al., 1978).

Structural Studies of Pyrimidinylcarbonyl Derivatives

Investigations into the crystal structures of pyrimidinylcarbonyl derivatives reveal diverse hydrogen-bonded aggregations. These structural insights are critical for understanding the compound's potential interactions in biological systems and could inform the design of molecules with specific binding affinities or reactivities (Trilleras et al., 2008).

Cyanoxime Inhibitors

Cyanoximes, such as oximino(2,6-dichlorophenyl)acetonitrile, have been identified as potent inhibitors of the Carbonyl Reductase enzyme, which is implicated in resistance to anticancer treatments. The synthesis, characterization, and inhibitory properties of these compounds provide a basis for developing new therapeutic agents targeting enzyme-mediated resistance pathways (Adu Amankrah et al., 2021).

Conducting Polymers

The electrochemical behavior of polymers derived from thiophenes and pyridines, including studies in acetonitrile, sheds light on their potential applications in electronic and optoelectronic devices. The stability and conductivity of these materials under various doping conditions are critical for their integration into functional devices (Barsch & Beck, 1996).

properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O2/c17-13-6-2-1-4-11(13)10-21-15(22)12-5-3-8-19-14(12)20(9-7-18)16(21)23/h1-6,8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOWREVUEGFCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(2-Chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2698308.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)